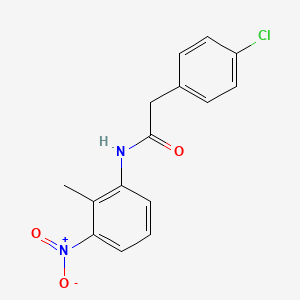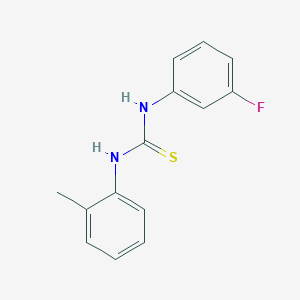
N-(2-furylmethyl)-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2-(3-methylphenoxy)acetamide, also known as Furamidine or DB75, is a synthetic organic compound that belongs to the family of aromatic amides. This compound has been extensively studied for its potential use as an antiprotozoal agent, specifically against Trypanosoma cruzi and Leishmania species.
Mecanismo De Acción
N-(2-furylmethyl)-2-(3-methylphenoxy)acetamide exerts its antiprotozoal activity by binding to the DNA of the parasites, thereby inhibiting their replication and survival. It has been shown to have a higher affinity for the kinetoplast DNA of Trypanosoma cruzi and Leishmania species compared to mammalian DNA, which may contribute to its selectivity and reduced toxicity.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in mammalian cells and tissues, making it a promising candidate for further development as an antiprotozoal agent. In addition, it has been shown to have a long half-life in the bloodstream, which may contribute to its efficacy as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-furylmethyl)-2-(3-methylphenoxy)acetamide is its selectivity for kinetoplast DNA, which may reduce its toxicity in mammalian cells and tissues. However, one limitation is its low solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
Future research on N-(2-furylmethyl)-2-(3-methylphenoxy)acetamide may focus on the development of more soluble derivatives or formulations, as well as the optimization of its pharmacokinetic and pharmacodynamic properties. In addition, further studies may investigate its potential use against other protozoal diseases, such as malaria and toxoplasmosis.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-2-(3-methylphenoxy)acetamide involves the reaction between 2-(3-methylphenoxy)acetic acid and 2-(2-furylmethyl)aminoethanol in the presence of thionyl chloride. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-(3-methylphenoxy)acetamide has been studied for its potential use as an antiprotozoal agent, specifically against Trypanosoma cruzi and Leishmania species. These parasites cause Chagas disease and leishmaniasis, respectively, which are major public health problems in many parts of the world. This compound has shown promising results in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for these diseases.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-11-4-2-5-12(8-11)18-10-14(16)15-9-13-6-3-7-17-13/h2-8H,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOCVYQIVLFTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

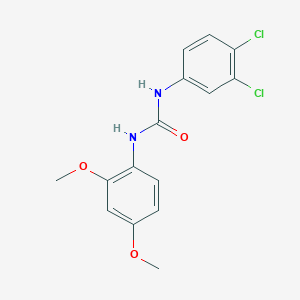
![2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5694805.png)

![N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5694824.png)
![4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5694825.png)
![N-(4-fluorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5694832.png)
![1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5694837.png)
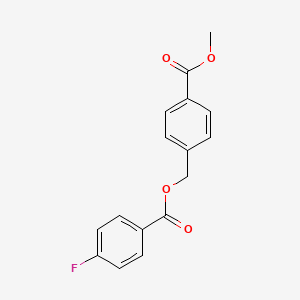
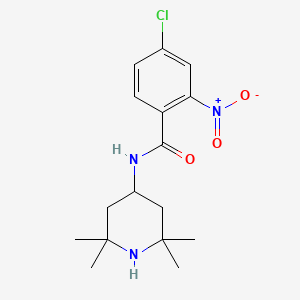
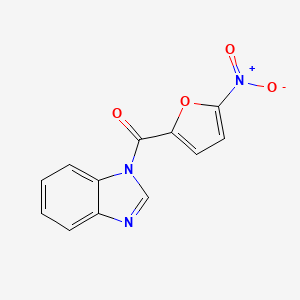
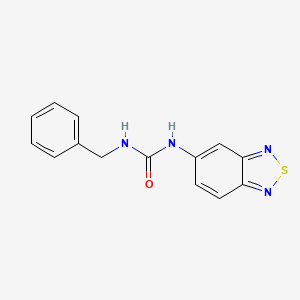
![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)
